N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
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Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide, through its structural relation to pyrazole derivatives, plays a significant role in the inhibition of Cytochrome P450 (CYP) enzymes. This involvement is crucial for assessing drug-drug interactions (DDIs) that occur due to the metabolism of various drugs by CYP isoforms. Selective chemical inhibitors, including derivatives related to pyrazole, are used to understand the contribution of different CYP isoforms in drug metabolism, aiding in predicting potential DDIs during drug development processes (Khojasteh et al., 2011).
Synthesis and Medicinal Applications of Pyrazole Derivatives
The compound is structurally related to pyrazoles, which are prominent in medicinal chemistry for their diverse biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Pyrazole derivatives are synthesized through various strategies, including condensation and cyclization, and have been extensively explored for their pharmacological potential. These derivatives are valuable for developing new therapeutic agents and understanding their molecular mechanisms of action (Dar & Shamsuzzaman, 2015).
Therapeutic Potential of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects such as antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. The extensive research into pyrazoline derivatives highlights the therapeutic potential of compounds structurally related to this compound. This research supports the continued exploration of pyrazole and pyrazoline scaffolds in drug development (Shaaban et al., 2012).
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)18-14(9-12(3)17-18)16-15(19)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVINZMVRQYUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.